tert-butyl (3-amino-9H-carbazol-9-yl)acetate
Description
IUPAC Name
The systematic name follows the substituent priority rules:
- Core structure : 9H-carbazole (a tricyclic system comprising two benzene rings fused to a pyrrole ring).
- Substituents :
- An amino group (-NH₂) at position 3.
- An acetate ester group (-O-CO-O-tert-butyl) at position 9.
Thus, the IUPAC name is tert-butyl 2-(3-amino-9H-carbazol-9-yl)acetate .
Structural Features
- The carbazole core provides rigidity and π-conjugation, influencing electronic properties.
- The tert-butyl group enhances steric bulk, potentially affecting solubility and crystallization behavior.
- The amino group at C-3 introduces nucleophilic reactivity, enabling further functionalization.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR (300 MHz, CDCl₃) signals for analogous carbazole derivatives include:
- Aromatic protons :
- δ 7.07–7.44 ppm (multiplet, 9H, carbazole ring protons).
- Amino group :
- δ 3.58–3.65 ppm (broad singlet, 2H, -NH₂).
- Acetate moiety :
- δ 1.68 ppm (singlet, 9H, tert-butyl group).
- δ 4.36–4.44 ppm (doublet, 2H, -CH₂-CO-O-).
¹³C NMR (75 MHz, CDCl₃) highlights:
- Carbazole carbons : δ 110–140 ppm (aromatic carbons).
- Ester carbonyl : δ 170.2 ppm (-CO-O-).
- tert-butyl carbons : δ 28.1 (CH₃) and 80.5 ppm (C-O).
Infrared (IR) Spectroscopy
Prominent IR absorptions (cm⁻¹) for related compounds:
- N-H stretch : ~3350–3500 (amine group).
- C=O stretch : ~1720 (ester carbonyl).
- C-N stretch : ~1250–1350.
Mass Spectrometry
The molecular ion peak [M+H]⁺ appears at m/z 297.4 , consistent with the molecular weight. Fragmentation patterns include:
- Loss of tert-butyl group (m/z 241).
- Cleavage of the ester linkage (m/z 154 for carbazole-amine fragment).
X-ray Crystallographic Analysis and Conformational Dynamics
Crystallographic Data
While X-ray data for this compound is not explicitly reported in the provided sources, analogous carbazole derivatives exhibit:
Conformational Dynamics
- The tert-butyl group adopts a staggered conformation to minimize steric clashes.
- The acetate linker allows limited rotation, stabilizing a syn-periplanar arrangement relative to the carbazole plane.
Tables
Table 1: Key Spectroscopic Assignments
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 1.68 (s, 9H) | tert-butyl CH₃ |
| ¹H NMR | 4.36–4.44 (d, 2H) | -CH₂-CO-O- |
| ¹³C NMR | 170.2 | Ester carbonyl (C=O) |
| IR | 1720 | C=O stretch |
Table 2: Comparative Mass Spectral Fragments
| Fragment | m/z | Origin |
|---|---|---|
| [M+H]⁺ | 297.4 | Intact molecular ion |
| [M+H - C₄H₉]⁺ | 241 | Loss of tert-butyl group |
| [C₁₂H₁₀N₂]⁺ | 154 | Carbazole-amine core |
Properties
IUPAC Name |
tert-butyl 2-(3-aminocarbazol-9-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)11-20-15-7-5-4-6-13(15)14-10-12(19)8-9-16(14)20/h4-10H,11,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTXTTOUBQINDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of carbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for tert-butyl (3-amino-9H-carbazol-9-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (3-amino-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antitumor Activities
Research has shown that carbazole derivatives, including those related to tert-butyl (3-amino-9H-carbazol-9-yl)acetate, exhibit significant antimicrobial properties. For instance, derivatives synthesized from 3-amino-9H-carbazole have been evaluated for their in vitro antimicrobial activities against various pathogens. Notably, certain compounds demonstrated low cytotoxicity while maintaining effective antimicrobial action, making them potential candidates for therapeutic applications in treating infections .
Additionally, the structural modifications of carbazole derivatives have been linked to antitumor activities. Studies indicated that some synthesized compounds showed promising results in inhibiting cancer cell proliferation, thus paving the way for further exploration in cancer therapeutics .
Neuroprotective Properties
Compounds derived from 3-amino-9H-carbazole have also been investigated for neuroprotective effects. One study highlighted the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide derivatives, which were evaluated for their neuroprotective potential against neurodegenerative diseases such as Alzheimer's. These findings suggest that carbazole derivatives could be developed into therapeutic agents targeting neurodegeneration .
Material Science Applications
Optoelectronic Devices
Carbazole-based compounds are widely utilized in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhances the photophysical properties of materials used in OLEDs, leading to improved efficiency and stability . The compound's ability to act as a hole transport material makes it valuable in the design of high-performance OLEDs.
Photoconductivity and Photorefractivity
The electronic properties of carbazole derivatives enable their application in photoconductive and photorefractive materials. Studies have demonstrated that these compounds can be integrated into devices that respond to light stimuli, making them suitable for use in sensors and optical data storage systems . The photoconductivity observed in these materials is attributed to their unique molecular structures, which facilitate charge transport.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-amino-9H-carbazole with tert-butyl acetate under specific conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Table 1: Summary of Key Properties and Applications
| Property/Feature | Description | Application Area |
|---|---|---|
| Chemical Formula | C18H20N2O2 | - |
| Boiling Point | Not specified | - |
| Antimicrobial Activity | Effective against various pathogens | Medicinal Chemistry |
| Antitumor Activity | Inhibits cancer cell proliferation | Cancer Therapy |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Neuropharmacology |
| Optoelectronic Applications | Used in OLEDs and photonic devices | Material Science |
| Photoconductivity | Exhibits charge transport properties | Sensors and Data Storage |
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-9H-carbazol-9-yl)acetate involves its interaction with molecular targets and pathways within cells. The compound’s effects are primarily mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between tert-butyl (3-amino-9H-carbazol-9-yl)acetate and analogous carbazole derivatives:
Key Findings from Research
Solubility and Reactivity: The tert-butyl ester in the target compound improves solubility in non-polar solvents compared to methyl or unsubstituted carbazoles, facilitating purification and reaction handling . The amino group at the 3-position enables electrophilic substitution reactions (e.g., diazotization, acylation), which are less accessible in nitro- or tert-butyl-substituted analogs .
Electronic Properties: Carbazoles with electron-donating groups (e.g., NH₂, tert-butyl) exhibit red-shifted fluorescence compared to electron-withdrawing substituents (e.g., NO₂), making them suitable for optoelectronic applications . Bicarbazole derivatives (e.g., 9,9'-diphenyl-3,3'-bicarbazole) show superior charge-transport properties due to extended conjugation, whereas mono-carbazoles like the target compound are more suited as intermediates .
Synthetic Challenges: this compound requires multi-step synthesis, often involving nucleophilic substitution or esterification. Yields for similar carbazole derivatives range from 30% to 60%, depending on purification methods . In contrast, 3,6-bis(tert-butyl)carbazole is synthesized via direct alkylation but faces challenges in regioselectivity due to steric hindrance .
Biological Activity
Tert-butyl (3-amino-9H-carbazol-9-yl)acetate is a derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula : C18H20N2O2
Molar Mass : 296.36 g/mol
The compound features a tert-butyl group, an amino group at the 3-position of the carbazole ring, and an acetate moiety, which together influence its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-9H-carbazole with tert-butyl chloroacetate in the presence of a base such as triethylamine. This method allows for the selective introduction of the tert-butyl and acetate groups while maintaining the integrity of the carbazole structure.
Antimicrobial Activity
Recent studies have indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro assays have demonstrated that these compounds can inhibit the growth of pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary results indicate that while exhibiting some cytotoxicity, it maintains a relatively low toxicity profile towards normal cells, which is crucial for therapeutic applications .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of carbazole derivatives. The compound may modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies on related compounds have shown inhibition of pro-inflammatory cytokines, suggesting a similar mechanism may be at play with this compound .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Nuclear Receptors : Compounds in this class may act as ligands for nuclear receptors involved in drug metabolism and inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which play a critical role in inflammatory processes.
- Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK has been observed, indicating potential for broader implications in cancer therapy .
Study 1: Antimicrobial Efficacy
A study conducted on various carbazole derivatives found that this compound exhibited significant antimicrobial activity comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing its potential as a new antimicrobial agent .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cancer cell lines, this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal fibroblasts. This selectivity suggests its utility in developing targeted cancer therapies .
Q & A
Q. Data-Driven Approach :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ (5 mol%) | +15% |
| Solvent | DMF, DMSO, THF | DMF | +20% |
| Temperature | 80°C, 100°C, 120°C | 100°C | +10% |
Basic Question: What analytical techniques are critical for resolving discrepancies in characterizing the compound’s structure?
Methodological Answer:
Conflicting data (e.g., NMR vs. mass spectrometry) can arise from residual solvents, tautomerism, or impurities. Use a multi-technique approach:
- NMR : Compare and spectra with computed chemical shifts (DFT calculations) to confirm the carbazole backbone and tert-butyl group positions .
- HPLC-MS : Detect trace impurities (<0.5%) using a C18 column with acetonitrile/water (0.1% TFA) gradient .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane mixtures .
Basic Question: How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
The tert-butyl group enhances steric protection but may hydrolyze under extreme conditions:
- Acidic/alkaline stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). Monitor via HPLC for ester hydrolysis products (e.g., acetic acid derivatives) .
- Thermal stability : Use TGA-DSC to identify decomposition thresholds (>200°C typical for tert-butyl esters) .
- Storage : Recommend inert atmospheres (argon) and desiccants to prevent moisture-induced degradation .
Advanced Question: What computational strategies can predict the compound’s electronic properties for optoelectronic applications?
Methodological Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are essential:
- HOMO-LUMO gaps : Calculate using B3LYP/6-31G(d) to predict charge-transfer efficiency (e.g., for OLEDs) .
- Excited-state dynamics : Simulate absorption/emission spectra to correlate with experimental UV-Vis and fluorescence data .
- Substituent effects : Model electron-donating (amino) and electron-withdrawing (ester) groups to optimize π-conjugation .
Q. Example Computational Output :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -5.2 | -5.1 (CV) |
| LUMO (eV) | -1.8 | -1.7 (CV) |
| λmax (nm) | 380 | 375 (UV-Vis) |
Advanced Question: How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Leverage mechanistic insights and kinetic studies:
- Substrate scope : Screen aryl halides in Suzuki-Miyaura couplings using Pd catalysts. Vary electronic profiles (e.g., electron-deficient vs. -rich partners) .
- Kinetic profiling : Use in situ IR or <sup>19</sup>F NMR to monitor reaction progress and identify intermediates .
- Post-functionalization : Introduce bioorthogonal handles (e.g., azides) via the amino group for bioconjugation studies .
Advanced Question: What methodologies address conflicting data in the compound’s ecotoxicological profile?
Methodological Answer:
Address data gaps (e.g., missing EC50 values) via:
- QSAR modeling : Predict toxicity using substituent-based parameters (e.g., logP, molecular weight) .
- Microtox assays : Test acute toxicity in Vibrio fischeri at 0.1–100 mg/L to estimate LC50.
- Degradation studies : Simulate photolysis (UV irradiation) and hydrolysis (pH 4–9) to assess persistence .
Advanced Question: How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
